(S)-Ureidoglycolate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7424-03-5 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)/t1-/m0/s1 |
InChI Key |
NWZYYCVIOKVTII-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(=O)O)(NC(=O)N)O |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Biochemical Pathways Involving S Ureidoglycolate
Biosynthesis of (S)-Ureidoglycolate
The journey from the purine (B94841) breakdown product, uric acid, to this compound involves a series of enzymatic reactions that transform the complex purine ring into simpler, usable nitrogenous compounds.
Formation from Uric Acid to (S)-Allantoin
The initial phase of this pathway involves the conversion of uric acid into the stereospecific molecule (S)-allantoin. This process is catalyzed by a sequence of three enzymatic reactions that occur within the peroxisomes of plant cells. nih.govnih.govplos.orgunipr.it The degradation of uric acid is a critical step, as it unlocks the nitrogen stored within the purine structure for future use.
Conversion of (S)-Allantoin to this compound
Once formed, (S)-allantoin is transported to the endoplasmic reticulum, where it undergoes further degradation through three consecutive enzymatic steps to yield this compound. nih.govresearchgate.net This conversion releases two molecules of ammonia (B1221849), which can then be assimilated by the organism. nih.gov
The first enzyme in this three-step conversion is allantoate (B10759256) amidohydrolase (AAH). AAH catalyzes the hydrolysis of allantoate, the product of (S)-allantoin breakdown, to produce (S)-ureidoglycine, carbon dioxide, and ammonia. wur.nluniprot.orguniprot.org This manganese-dependent enzyme is found in both plants and bacteria. nih.gov In plants, AAH is located in the endoplasmic reticulum. wur.nl The product of the AAH reaction, (S)-ureidoglycine, is a non-standard alpha-amino acid. nih.gov
The subsequent step is the conversion of (S)-ureidoglycine to this compound, a reaction catalyzed by (S)-ureidoglycine aminohydrolase (UGlyAH). nih.govnih.govresearchgate.net This enzyme facilitates the release of a second ammonia molecule from (S)-ureidoglycine. nih.govnih.govresearchgate.net Similar to AAH, UGlyAH is a manganese-dependent enzyme. nih.gov In plants, it is also localized in the endoplasmic reticulum, ensuring the efficient continuation of the ureide pathway. nih.gov The crystal structure of UGlyAH from Arabidopsis thaliana reveals that a Mn2+ ion at the active site acts as a molecular anchor for the substrate, (S)-ureidoglycine, which dictates the enantioselectivity of the reaction. nih.govresearchgate.net
Role of Allantoate Amidohydrolase in (S)-Ureidoglycine Formation
Catabolic Fates of this compound
This compound stands at a metabolic crossroads, with its subsequent breakdown varying between different organisms. nih.gov In plants, it is typically hydrolyzed to yield glyoxylate (B1226380) and two additional molecules of ammonia. nih.gov However, in some bacteria, an alternative pathway exists.
Oxidation to Oxalurate (B1259098): The Dehydrogenase Pathway
In certain bacteria, such as Escherichia coli, this compound can be oxidized to oxalurate. nih.govumaryland.eduecmdb.ca This reaction is catalyzed by this compound dehydrogenase (AllD), an NAD(P)-dependent enzyme. nih.govuniprot.org This pathway represents a significant branch point in nitrogen utilization for these organisms. nih.govuniprot.org The oxalurate formed can then be further metabolized to generate ammonia and carbon dioxide. nih.gov The enzyme this compound dehydrogenase belongs to the L-sulfolactate dehydrogenase-like protein family. nih.govresearchgate.net
Role of this compound Dehydrogenase (AllD)
The oxidation of this compound to oxalurate is catalyzed by the enzyme this compound dehydrogenase (AllD), also known as ureidoglycolate dehydrogenase (NAD+). nih.govuniprot.orggenome.jp This enzyme belongs to the L-sulfolactate dehydrogenase-like protein family and facilitates an NAD(P)-dependent reaction. researchgate.netnih.gov In Escherichia coli, AllD is a pivotal enzyme at a metabolic branch-point, directing nitrogen utilization from allantoin (B1664786) degradation. nih.govuniprot.org The reaction catalyzed by AllD is as follows:
This compound + NAD+ → N-carbamoyl-2-oxoglycine (oxalurate) + NADH + H+ genome.jpexpasy.org
Kinetic studies of E. coli AllD have determined the Michaelis-Menten constant (KM) for this compound to be 1.06 mM and for NAD+ to be 0.56 mM. The catalytic rate constant (kcat) for the dehydrogenase activity is 57.06 s⁻¹ with this compound and 62.39 s⁻¹ with NAD+. uniprot.org
Downstream Metabolism of Oxalurate
Following its formation, oxalurate is further metabolized to yield ammonia and carbon dioxide. nih.gov This conversion involves the sequential action of two enzymes: oxamate (B1226882) transcarbamoylase and carbamate (B1207046) phosphotransferase. researchgate.netnih.gov This pathway ultimately allows for the assimilation of nitrogen into essential biomolecules like nucleotides and amino acids through the formation of carbamoyl (B1232498) phosphate (B84403). researchgate.net
Hydrolysis to Glyoxylate and Ammonia: The Amidohydrolase Pathway
In plants, the primary route for this compound metabolism is through hydrolysis, which directly yields glyoxylate and two molecules of ammonia. researchgate.netnih.govrcsb.org This pathway is a crucial part of the ureide pathway for nitrogen recovery from purines. rcsb.org
Catalysis by this compound Amidohydrolase (UAH)
This compound + H₂O → glyoxylate + 2 NH₃ + CO₂ kegg.jpwikipedia.org
UAH requires divalent metal ions for its activity, with manganese (Mn²⁺) being the most effective cofactor, though nickel (Ni²⁺) and cobalt (Co²⁺) can also be utilized, albeit with lower efficiency. uniprot.org Kinetic analyses of Arabidopsis thaliana UAH have reported KM values for this compound of 11.3 µM and 38.7 µM in different studies, with kcat values of 1.43 s⁻¹ and 7.9 s⁻¹, respectively. uniprot.org
Proposed Reaction Intermediates and Products
Structural studies of Arabidopsis thaliana UAH have provided insights into its catalytic mechanism. rcsb.org The enzyme features a bimetal reaction center where the substrate, this compound, binds directly to the two metal ions. rcsb.org The reaction is proposed to proceed through the formation of carbamate and hydroxyglycine as primary products following the hydrolytic attack of water on the amidic bond of ureidoglycolate. nih.gov
Hydrolysis to Glyoxylate and Urea (B33335): The Lyase Pathway
In certain microorganisms, a third pathway exists for the breakdown of this compound, which results in the formation of glyoxylate and urea. nih.govontosight.ai
Catalysis by Ureidoglycolate Lyase (AllA/DAL3)
This reaction is catalyzed by the enzyme ureidoglycolate lyase, also known as ureidoglycolatase. ontosight.aiuniprot.orggenome.jpwikipedia.org This enzyme is classified as a lyase (EC 4.3.2.3) and is involved in purine degradation in organisms like Escherichia coli (where the gene is named allA) and Saccharomyces cerevisiae (DAL3). uniprot.orggenome.jpresearchgate.net The reaction it catalyzes is:
This compound → glyoxylate + urea genome.jpgenome.jpyeastgenome.org
Ureidoglycolate lyase is a nickel-dependent enzyme. nih.gov In E. coli, this pathway is part of the anaerobic utilization of allantoin as a nitrogen source. uniprot.org The production of glyoxylate in this reaction also serves to induce the expression of genes involved in allantoin and glyoxylate degradation. uniprot.org It is important to distinguish this enzyme from ureidoglycolate amidohydrolase, as the lyase releases urea, whereas the amidohydrolase releases ammonia. genome.jpgenome.jp
Summary of this compound Metabolic Pathways
| Pathway | Enzyme | Gene (Organism Example) | Key Reactants | Key Products | Cofactors |
| Dehydrogenase | This compound Dehydrogenase | allD (E. coli) | This compound, NAD⁺ | Oxalurate, NADH | |
| Amidohydrolase | This compound Amidohydrolase | UAH (A. thaliana) | This compound, H₂O | Glyoxylate, 2 NH₃, CO₂ | Mn²⁺, Ni²⁺, Co²⁺ |
| Lyase | Ureidoglycolate Lyase | allA (E. coli), DAL3 (S. cerevisiae) | This compound | Glyoxylate, Urea | Ni²⁺ |
Subsequent Urea Hydrolysis by Urease
The catabolism of this compound is a critical juncture in the purine degradation pathway, leading to the release of assimilated nitrogen. In many organisms, this process involves a two-step enzymatic sequence. First, this compound is cleaved to produce urea and glyoxylate. Subsequently, the liberated urea is hydrolyzed by the enzyme urease to yield ammonia and carbon dioxide, which can then be utilized for various metabolic processes.
The initial cleavage of this compound is catalyzed by the enzyme this compound lyase (UGL), also known as ureidoglycolate urea-lyase (EC 4.3.2.3). nih.govontosight.ai This enzyme stereospecifically acts on the (S)-enantiomer of ureidoglycolate. nih.gov The reaction breaks down this compound into one molecule of urea and one molecule of glyoxylate. nih.govontosight.aiapsnet.org This step is pivotal as it represents the final stage in the pathway leading from purines to the formation of urea in various bacteria and plants. nih.govontosight.ai In some fungi, such as Colletotrichum graminicola, this enzyme is referred to as ureidoglycolate hydrolase, which also generates urea and glyoxylate. apsnet.orgapsnet.org
Table 1: Reaction Catalyzed by this compound Lyase
| Substrate | Enzyme | Products |
|---|---|---|
| This compound | This compound Lyase (EC 4.3.2.3) | Urea, Glyoxylate |
The urea produced from the degradation of this compound, as well as from the earlier cleavage of allantoate, is then hydrolyzed by urease (EC 3.5.1.5). apsnet.orgwikipedia.org Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. wikipedia.orgredalyc.org The reaction proceeds in two stages: first, urea is broken down into carbamic acid and one molecule of ammonia. The carbamic acid then spontaneously decomposes into another molecule of ammonia and carbonic acid. wikipedia.org
The activity of urease is essential for nitrogen recycling in many organisms. redalyc.orgnih.gov In plants, the metabolism of nitrogen-rich ureides necessitates the function of urease to release the nitrogen stored in urea. redalyc.org The ammonia produced can be reassimilated into amino acids, making the nitrogen derived from purine catabolism available for cellular growth. nih.gov The absence or inhibition of urease can lead to a toxic accumulation of urea. redalyc.org Therefore, the hydrolysis of urea by urease is a crucial final step in mobilizing the nitrogen stored in purine rings for metabolic use. apsnet.orgapsnet.org
Table 2: Reaction Catalyzed by Urease
| Substrate | Enzyme | Products |
|---|---|---|
| Urea | Urease (EC 3.5.1.5) | Ammonia, Carbon dioxide |
Enzymology of S Ureidoglycolate Metabolism
Enzyme Classification and Nomenclature
The enzymes that metabolize (S)-ureidoglycolate are classified based on the type of reaction they catalyze. These include oxidoreductases, hydrolases, and lyases, each with specific Enzyme Commission (EC) numbers.
EC Number Assignment and Historical Annotation Challenges
The classification of enzymes acting on this compound has presented some challenges, leading to ambiguity and historical misannotations in databases. The primary enzymes involved are this compound dehydrogenase, this compound amidohydrolase, and this compound lyase.
This compound Dehydrogenase: This enzyme is classified under the oxidoreductases. Initially, it was assigned EC number 1.1.1.154, which represents enzymes that can use either NAD+ or NADP+ as a cofactor. wikipedia.orgqmul.ac.uk However, a more specific classification, EC 1.1.1.350, was created for the NAD+-specific version of the enzyme found in Escherichia coli. uniprot.orggenome.jp The enzyme from Arthrobacter allantoicus can utilize both NAD+ and NADP+ with similar efficiency. qmul.ac.uk
This compound Amidohydrolase: This enzyme, which releases ammonia (B1221849), is classified as EC 3.5.3.19. oup.comwikipedia.org
This compound Lyase: This enzyme, which releases urea (B33335), is classified as EC 4.3.2.3. oup.comontosight.aigenome.jp There has been confusion in databases, with some genes encoding the lyase being incorrectly assigned to the hydrolase EC number. oup.com
Systematic Naming Conventions
The systematic names for these enzymes provide a more precise description of the reactions they catalyze:
This compound Dehydrogenase [NAD(P)+]: The systematic name is this compound:NAD(P)+ oxidoreductase. wikipedia.orgqmul.ac.uk
This compound Dehydrogenase (NAD+): The systematic name is this compound:NAD+ oxidoreductase. genome.jp
This compound Amidohydrolase: The systematic name is this compound amidohydrolase (decarboxylating). wikipedia.org
This compound Lyase: The systematic name is this compound urea-lyase (glyoxylate-forming). ontosight.aigenome.jp
This compound Dehydrogenase (AllD)
This compound dehydrogenase, encoded by the allD gene in E. coli, is a key enzyme in the anaerobic assimilation of allantoin (B1664786), a product of purine (B94841) catabolism. jcvi.orguniprot.org It catalyzes the oxidation of this compound to oxalurate (B1259098). nih.govuniprot.org This enzyme belongs to the L-sulfolactate dehydrogenase-like protein family. nih.govresearchgate.net
Cofactor Dependence and Specificity
The cofactor specificity of this compound dehydrogenase can vary between different organisms.
The enzyme from E. coli (AllD) shows a strong preference for NAD+ as a cofactor and does not effectively utilize NADP+. nih.govgenome.jp
In contrast, the enzyme from Arthrobacter allantoicus can use both NAD+ and NADP+ with similar activity. qmul.ac.uk
Structural studies of the E. coli AllD have revealed a unique NADH-binding fold composed of three domains, which differs from the canonical Rossmann-fold found in many dehydrogenases. nih.govembopress.orgcathdb.info The NADH cofactor binds in an extended conformation at the interface of these domains. nih.govembopress.org
Enzyme Kinetics and Mechanistic Studies
Kinetic studies of E. coli AllD have provided insights into its catalytic mechanism. The enzyme follows Michaelis-Menten kinetics.
Table 1: Kinetic Parameters of Wild-Type E. coli this compound Dehydrogenase (AllD)
| Substrate | K_m (mM) | k_cat (s⁻¹) |
|---|---|---|
| This compound | 1.06 uniprot.org | 57.06 uniprot.org |
The proposed mechanism involves a hydride transfer from the chiral carbon of this compound to the B-face of the nicotinamide (B372718) ring of NAD+. nih.gov
Active Site Residue Analysis
Site-directed mutagenesis and structural analysis of E. coli AllD have identified several key residues in the active site that are crucial for substrate binding and catalysis.
Table 2: Key Active Site Residues of E. coli AllD and Their Functions
| Residue | Function | Source |
|---|---|---|
| Arg48 | Plays a critical role in stabilizing the binding of this compound. | nih.govuniprot.org |
| His116 | Acts as the general catalytic base (proton acceptor). | nih.govuniprot.org |
| Ser140 | Involved in binding NAD+. | uniprot.org |
| Asp141 | Involved in substrate binding, but not as the general base. | nih.gov |
| Met251 | Interacts with the substrate. | nih.gov |
| Ser43 | Part of a hydrogen-bonding network that supports the active site. | nih.gov |
| His44 | Part of a hydrogen-bonding network that supports the active site. | nih.gov |
| Tyr52 | Part of a hydrogen-bonding network that supports the active site. | nih.gov |
Mutational studies have confirmed the essential roles of Arg48 and His116, as their replacement with alanine (B10760859) results in a complete loss of enzyme activity. nih.gov The binding of the substrate and cofactor induces conformational changes in the enzyme, leading to the formation of the catalytic state. cathdb.info
This compound Amidohydrolase (UAH)
This compound Amidohydrolase (EC 3.5.3.19), systematically named this compound amidohydrolase (decarboxylating), is a key enzyme in the purine catabolism pathway in plants. wikipedia.orgqmul.ac.uk
Catalytic Mechanism and Product Specificity
This compound + H₂O → glyoxylate (B1226380) + 2 NH₃ + CO₂ wikipedia.orgebi.ac.uk
This enzyme demonstrates strict substrate specificity for this compound. nih.gov The reaction directly liberates nitrogen in the form of ammonia, which can be readily assimilated for other metabolic processes within the plant. researchgate.netnih.gov In soybeans, this enzyme is part of a larger allantoate-degrading enzyme complex. nih.govosti.gov Research on soybean seedcoat extracts showed that the enzymatic release of CO₂ and glyoxylate occurs in a one-to-one ratio, confirming the amidohydrolase activity. nih.gov
Enzyme Homology and Comparative Analysis with Allantoate (B10759256) Amidohydrolase
This compound Amidohydrolase (UAH) shares significant structural and sequence homology with Allantoate Amidohydrolase (AAH), another crucial enzyme in the ureide pathway that acts upstream. researchgate.netnih.gov Both are amidase-type enzymes involved in purine degradation. researchgate.net
Despite their homology, they exhibit strict and distinct substrate specificities. nih.gov AAH catalyzes the hydrolysis of allantoate to this compound, CO₂, and two molecules of ammonia. nih.gov The primary structural difference that dictates this specificity lies in the size of their active sites. AAH possesses a larger active site to accommodate its larger substrate, allantoate, which contains an additional ureido group compared to this compound. nih.gov Structural analyses of UAH from Arabidopsis thaliana and AAH from Escherichia coli revealed that both enzymes undergo a conformational change from an open to a closed state upon ligand binding, and the specific geometry and interaction environment of the active site are the key determinants of their respective substrate specificities. nih.gov
Ureidoglycolate Lyase (AllA/DAL3)
Ureidoglycolate Lyase (EC 4.3.2.3), also known as this compound urea-lyase, is predominantly found in microbes and fungi. nih.govgenome.jp The genes encoding this enzyme are identified as allA in Escherichia coli and DAL3 in Saccharomyces cerevisiae. nih.govuniprot.org
Catalytic Mechanism and Product Specificity
Ureidoglycolate lyase catalyzes the cleavage of this compound to yield glyoxylate and one molecule of urea. genome.jpuniprot.orgnih.govebi.ac.uk
This compound → glyoxylate + urea ebi.ac.uk
The enzyme is highly specific for the (S)-enantiomer of ureidoglycolate. nih.gov It functions as a metalloprotein, with studies showing that its activity can be enhanced by divalent cations and inhibited by metal chelators like EDTA. researchgate.netoup.com For instance, the AllA enzyme from E. coli has been identified as a nickel-dependent enzyme. nih.gov The enzyme from chickpea has a native molecular mass of 180 kD and consists of six identical subunits of 31 kD each. oup.com
Distinction from Amidohydrolase Activity: Nitrogen Release Forms
The fundamental distinction between ureidoglycolate lyase and ureidoglycolate amidohydrolase lies in the products of their respective reactions, specifically the form of released nitrogen. nih.govebi.ac.uk
Ureidoglycolate Amidohydrolase (UAH) releases nitrogen as two molecules of ammonia and one molecule of CO₂. nih.govresearchgate.net This represents a direct route for nitrogen assimilation.
Ureidoglycolate Lyase (AllA/DAL3) releases nitrogen as one molecule of urea . nih.govresearchgate.net For the nitrogen in urea to be utilized by the organism, it must be further broken down into ammonia and CO₂ by the enzyme urease. nih.gov
This difference is critical for understanding the nitrogen metabolism strategies in various organisms. nih.govresearchgate.net The lyase pathway results in the formation of urea, which in some organisms like urease-negative E. coli, may be a waste product, whereas the amidohydrolase pathway directly produces assimilable ammonia. researchgate.net
Table 1: Comparison of this compound Catabolizing Enzymes
| Feature | This compound Amidohydrolase (UAH) | Ureidoglycolate Lyase (AllA/DAL3) |
|---|---|---|
| EC Number | 3.5.3.19 wikipedia.orgnih.gov | 4.3.2.3 nih.govgenome.jp |
| Enzyme Class | Hydrolase wikipedia.org | Lyase enzyme-database.org |
| Reaction | This compound + H₂O → glyoxylate + 2 NH₃ + CO₂ wikipedia.org | This compound → glyoxylate + urea ebi.ac.uk |
| Nitrogen Product | Ammonia (NH₃) nih.govresearchgate.net | Urea nih.govresearchgate.net |
| Organism Type | Primarily Plants qmul.ac.ukresearchgate.net | Primarily Bacteria and Fungi nih.govontosight.ai |
| Encoding Genes | UAH qmul.ac.uk | allA (E. coli), DAL3 (S. cerevisiae) nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Allantoate |
| Allantoin |
| Ammonia |
| Carbon dioxide |
| Glyoxylate |
| Urea |
| Uric acid |
Genetic Regulation and Evolution of S Ureidoglycolate Metabolism
Gene Identification and Orthologs (e.g., allD, allA, UAH, DAL3, ylbA)
The breakdown of (S)-ureidoglycolate is carried out by distinct enzymes encoded by specific genes, which vary between organisms such as bacteria, yeast, and plants. Key genes identified in this pathway include allD, allA, UAH, DAL3, and ylbA.
In Escherichia coli, the gene allD encodes the enzyme this compound dehydrogenase. nih.gov This enzyme is a critical metabolic branch-point, catalyzing the NAD(P)-dependent oxidation of this compound to oxalurate (B1259098), particularly under anaerobic conditions when allantoin (B1664786) is used as a nitrogen source. nih.govebi.ac.ukuniprot.org
Another crucial gene in E. coli is allA , which encodes ureidoglycolate lyase (EC 4.3.2.3). nih.govstring-db.org This nickel-dependent enzyme catalyzes the cleavage of this compound into glyoxylate (B1226380) and urea (B33335). nih.gov The allA gene is homologous to the DAL3 gene found in the yeast Saccharomyces cerevisiae, which performs the same function. nih.govsemanticscholar.org The naming of DAL3 as 'ureidoglycolate hydrolase' in early studies has led to significant confusion in biological databases. nih.gov
In contrast, plants utilize a different enzyme for this metabolic step. The gene UAH in Arabidopsis thaliana encodes this compound amidohydrolase (EC 3.5.3.19), which hydrolyzes this compound to release two molecules of ammonia (B1221849), carbon dioxide, and glyoxylate. nih.govsemanticscholar.org This enzymatic activity is distinct from the urea-releasing lyase found in yeast and some bacteria. nih.gov
The biosynthesis of this compound from its precursor, (S)-ureidoglycine, is catalyzed by (S)-ureidoglycine aminohydrolase (UGlyAH). This enzyme is encoded by the gene ylbA in E. coli and has orthologs in plants like Arabidopsis thaliana. genome.jpacs.orgnih.gov The reaction involves the manganese-dependent hydrolysis of (S)-ureidoglycine, which yields this compound and ammonia. nih.govnih.gov
Below is an interactive table summarizing these key genes and their functions.
| Gene Name | Enzyme Name | Organism Example | Function | EC Number |
| allD | This compound dehydrogenase | Escherichia coli | Converts this compound to oxalurate. nih.govuniprot.org | 1.1.1.350 uniprot.org |
| allA | Ureidoglycolate lyase | Escherichia coli | Cleaves this compound into urea and glyoxylate. nih.gov | 4.3.2.3 |
| DAL3 | Ureidoglycolate lyase | Saccharomyces cerevisiae | Ortholog of allA; cleaves this compound into urea and glyoxylate. nih.govsemanticscholar.org | 4.3.2.3 |
| UAH | This compound amidohydrolase | Arabidopsis thaliana | Hydrolyzes this compound to glyoxylate, CO₂, and 2 NH₃. nih.govsemanticscholar.org | 3.5.3.19 semanticscholar.org |
| ylbA | (S)-Ureidoglycine aminohydrolase | E. coli, A. thaliana | Converts (S)-ureidoglycine to this compound and NH₃. genome.jpacs.orgnih.gov | 3.5.3.26 genome.jp |
Transcriptional Regulation and Gene Expression Modulation
The expression of genes involved in this compound metabolism is tightly controlled in response to environmental cues, primarily nitrogen availability.
In E. coli, the genes for allantoin utilization, including allA and allD, are located in a cluster and are induced under anaerobic conditions and nitrogen limitation. nih.gov The regulation of this all regulon is managed by the coordinated action of a repressor, AllR, and an activator, AllS. string-db.org Similarly, in yeast, the entire ureide pathway demonstrates transcriptional up-regulation when nitrogen sources are scarce. nih.gov
In plants, the regulatory patterns also reflect nitrogen status. For instance, in Arabidopsis, the allantoinase gene (AtALN), which is upstream in the ureide pathway, is up-regulated when allantoin is the only available nitrogen source and is repressed under nitrogen-rich conditions. nih.gov In rice (Oryza sativa), the expression of the allantoinase gene (OsALN) increases under low-nitrogen conditions, while the ureide transporter gene OsUPS1 is up-regulated when nitrogen is abundant. frontiersin.org In the common bean (Phaseolus vulgaris), allantoinase gene expression is also subject to developmental regulation, with a notable increase at the beginning of the flowering stage. oup.com
Comparative Genomics and Conservation of Ureide Pathway Enzymes
Comparative genomic analyses have been instrumental in mapping the ureide pathway across different species, revealing both conserved and divergent features. nih.govscite.ai The initial steps of the pathway leading to the formation of this compound are highly conserved in all sequenced plants and are also found in some bacteria and fungi. researchgate.net
However, the subsequent catabolism of this compound showcases metabolic diversity. nih.gov Three distinct enzymatic routes have been identified:
Dehydrogenation to oxalurate by AllD, found in some bacteria like E. coli. nih.govresearchgate.net
Amidohydrolase activity by UAH, which releases ammonia and is characteristic of plants. nih.govresearchgate.net
Lyase activity by AllA/DAL3, which releases urea and is present in other bacteria and fungi. nih.govresearchgate.net
This divergence has been a source of confusion, with databases often misattributing the function of the urea-releasing lyase (allA/DAL3) as an ammonia-releasing hydrolase. nih.govsemanticscholar.orgresearchgate.net Careful biochemical and genetic studies have been necessary to clarify these distinctions. nih.gov Furthermore, gene context analysis has revealed functional divergence even among homologous enzymes, highlighting the need for detailed analysis beyond simple sequence comparison for accurate functional annotation. acs.orgnih.gov
Evolutionary Relationships of this compound-Related Enzymes
The evolution of the ureide pathway is marked by gene duplication, coevolutionary associations, and adaptation to different metabolic needs, such as providing a mechanism for nitrogen recycling or replenishing metabolic intermediates.
The study of coevolution, where genes show correlated patterns of gain or loss across genomes, has provided significant insights into the functional associations within the purine (B94841) degradation pathway. pnas.org By analyzing coevolutionary transitions, researchers have identified previously "hidden" or unassigned gene functions. pnas.orgresearchgate.net
A notable discovery from this approach was the identification of vertebrate malate (B86768) synthase-like genes as the long-sought-after ureidoglycolate lyase (UGL) in metazoans. pnas.orgresearchgate.net This finding linked the purine degradation pathway with the glyoxylate cycle, as malate synthase is a key enzyme in the latter. The strong coevolutionary association between purine degradation genes and malate synthase in animals, where the glyoxylate cycle was thought to be absent, suggested an alternative role for this enzyme. pnas.org
The evolutionary connection between ureidoglycolate metabolism and the glyoxylate shunt points to an important anaplerotic role for purine catabolism in early eukaryotes. pnas.org Anaplerotic reactions are those that replenish intermediates of central metabolic cycles, such as the TCA cycle. britannica.com
The degradation of this compound produces glyoxylate. nih.govpnas.org In the glyoxylate shunt, malate synthase condenses glyoxylate with acetyl-CoA to form malate, a TCA cycle intermediate. pnas.org It is hypothesized that an ancient gene duplication in eukaryotes gave rise to both ureidoglycolate lyase (UGL) and malate synthase (MS). pnas.org This event could have provided early eukaryotes with a powerful metabolic capability: the ability to use the carbon skeletons of purine rings as a source for replenishing the TCA cycle, effectively linking nitrogen recycling to energy metabolism. pnas.org This anaplerotic function would have been particularly advantageous, allowing organisms to utilize nucleic acids not just for their nitrogen content but also as a carbon and energy source. pnas.org
Physiological and Metabolic Significance of S Ureidoglycolate
Role in Nitrogen Mobilization and Assimilation
The catabolism of nitrogen-containing compounds is fundamental for the storage and recovery of nitrogen in living systems. nih.govplos.org (S)-Ureidoglycolate is a central molecule in the ureide pathway, which facilitates the mobilization of nitrogen from purine (B94841) rings for subsequent assimilation. nih.govresearchgate.net In this pathway, purines are first converted to uric acid and then, through several enzymatic steps, to (S)-allantoin. nih.govplos.org (S)-allantoin is subsequently metabolized to this compound. nih.govplos.org
From this point, the pathway diverges depending on the organism, leading to different forms of nitrogen release. nih.govoup.comresearchgate.net
In Plants: this compound is hydrolyzed by the enzyme this compound amidohydrolase (UAH). researchgate.netwikipedia.orgnih.gov This reaction yields glyoxylate (B1226380), carbon dioxide, and, crucially, two molecules of ammonia (B1221849) (NH₃). nih.govresearchgate.netwikipedia.org This ammonia can be directly assimilated into amino acids and other nitrogenous compounds, representing an efficient nitrogen recovery mechanism. nih.govnih.gov The gene for UAH has been identified in Arabidopsis thaliana and is crucial for the final step of ureide catabolism. nih.gov
In Bacteria and Fungi: Two primary routes exist for this compound breakdown.
Urea (B33335) Production: The enzyme this compound lyase, encoded by genes like allA in Escherichia coli and DAL3 in Saccharomyces cerevisiae, catalyzes the cleavage of this compound into glyoxylate and one molecule of urea. oup.comnih.govontosight.aiwikipedia.orguniprot.org If the organism possesses a urease enzyme, the urea is further broken down into ammonia and carbon dioxide, making the nitrogen available for assimilation. oup.comapsnet.org
Oxalurate (B1259098) Formation: In some bacteria, under specific conditions of oxygen and nitrogen availability, this compound is oxidized by this compound dehydrogenase (AllD). nih.govplos.orgresearchgate.net This NAD(P)-dependent reaction forms oxalurate, which is subsequently converted into ammonia and CO₂, feeding into nitrogen metabolism. nih.govplos.org
This metabolic branching highlights the adaptability of nitrogen assimilation pathways across different life forms. nih.gov The distinction between direct ammonia release in plants and urea or oxalurate production in microbes is significant for understanding the nuances of nitrogen metabolism in various organisms. oup.comnih.gov
Table 1: Enzymatic Degradation of this compound in Different Organisms
| Organism Group | Enzyme | Gene Example | Products | Final Nitrogen Product | Reference |
|---|---|---|---|---|---|
| Plants | This compound Amidohydrolase (UAH) | UAH (A. thaliana) | Glyoxylate, 2 NH₃, CO₂ | Ammonia | researchgate.net, nih.gov, wikipedia.org |
| Bacteria/Fungi | This compound Lyase | allA (E. coli), DAL3 (S. cerevisiae) | Glyoxylate, Urea | Urea (or Ammonia via Urease) | ontosight.ai, wikipedia.org, oup.com |
| Bacteria | This compound Dehydrogenase (AllD) | allD (E. coli) | Oxalurate | Ammonia (downstream) | nih.gov, plos.org |
Integration with Central Carbon Metabolism
The breakdown of this compound not only liberates nitrogen but also feeds carbon skeletons into central metabolic pathways. ontosight.ai The common product of this compound catabolism across plants, bacteria, and fungi is glyoxylate. researchgate.netwikipedia.orgontosight.ai
Glyoxylate is a versatile two-carbon compound that can be further metabolized through several routes, most notably the glyoxylate cycle. ontosight.ai This cycle is particularly important in plants and some microorganisms, where it serves as an anaplerotic pathway, allowing for the synthesis of C4 compounds like malate (B86768) from two-carbon molecules. ontosight.ai This process is essential for gluconeogenesis from fats and for replenishing intermediates of the tricarboxylic acid (TCA) cycle.
In Escherichia coli, the AllD enzyme converts this compound to oxalurate, which is then metabolized to carbamoyl (B1232498) phosphate (B84403). researchgate.net Carbamoyl phosphate is a high-energy molecule that serves as a precursor for the synthesis of pyrimidines and the amino acid arginine, directly linking purine catabolism to both nucleotide and amino acid biosynthesis. researchgate.net
Response to Environmental Stimuli (e.g., Low Temperature, Stress)
The ureide pathway, and by extension this compound metabolism, is implicated in the plant response to various abiotic stresses. core.ac.ukmdpi.com Accumulating evidence suggests that intermediates of purine catabolism, such as allantoin (B1664786) and allantoate (B10759256), play roles in protecting plants against oxidative damage and other stresses like drought, salinity, and high light intensity. core.ac.uknih.govcas.cz
Specific research on rice (Oryza sativa) has demonstrated that the gene for this compound amidohydrolase (OsUAH), which catalyzes the final step of ureide degradation, is responsive to low-temperature stress. nih.govnih.gov
Low-Temperature Induction: The expression of OsUAH is significantly upregulated in rice seedlings exposed to low temperatures (4°C). nih.govnih.govfrontiersin.org This induction is not observed under high temperature or abscisic acid (ABA) treatment, suggesting a specific cold-response pathway. nih.govfrontiersin.org
Transcriptional Regulation: The cold-induced expression of OsUAH is mediated by a specific cis-acting element in its promoter region known as a C-repeat/dehydration-responsive (CRT/DRE) element. nih.gov A transcription factor, OsCBF3, specifically binds to this element to activate gene expression in response to cold. nih.gov
Drought Response: While the primary response is to cold, a delayed induction of OsUAH expression was also observed in rice after prolonged drought stress (12-24 hours). frontiersin.org
The upregulation of OsUAH under stress suggests an increased need for nitrogen recycling from purines to support the plant's stress response and repair mechanisms. nih.gov The accumulation of ureides like allantoin has been positively correlated with seedling tolerance to low-temperature stress, possibly by modulating stress-responsive hormones like ABA and reducing oxidative damage. mdpi.comnih.govcas.cz
Table 2: Research Findings on OsUAH Gene Expression Under Stress
| Stress Condition | Organism | Gene Studied | Key Finding | Reference |
|---|---|---|---|---|
| Low Temperature (4°C) | Rice (Oryza sativa) | OsUAH | Expression is significantly induced. | nih.gov, frontiersin.org, nih.gov |
| Drought | Rice (Oryza sativa) | OsUAH | Expression shows a delayed but significant induction after 12-24 hours. | frontiersin.org |
| High Temperature (42°C) | Rice (Oryza sativa) | OsUAH | No significant change in expression. | frontiersin.org |
| Abscisic Acid (ABA) | Rice (Oryza sativa) | OsUAH | Not regulated by ABA. | nih.gov |
Implications for Pathogen Virulence and Host-Pathogen Interactions
The ability to acquire nutrients from the host is critical for the survival and virulence of pathogenic microorganisms. nih.govfrontiersin.org Nitrogen is often a limiting nutrient, and pathogens have evolved pathways to scavenge it, including the purine degradation pathway where this compound is an intermediate. apsnet.orgebi.ac.uk The form of nitrogen released from this compound (ammonia vs. urea) and the enzymes involved can be crucial for pathogen virulence. nih.gov
Coccidioides posadasii : This fungal pathogen, which causes respiratory disease, relies on ammonia production to create an alkaline microenvironment in the host's lungs, contributing to tissue damage. nih.gov While urease is a major source of ammonia, studies have shown that this compound hydrolase (Ugh) also plays a significant role. nih.govuco.es A double-mutant strain lacking both urease and Ugh activity showed a marked decrease in extracellular ammonia production and significantly reduced virulence in mice. nih.gov This indicates that the breakdown of this compound to release ammonia is a key contributor to the pathogen's ability to cause disease. nih.gov
Colletotrichum graminicola : For this maize anthracnose fungus, the purine degradation pathway is essential for full virulence. apsnet.org When fungal spores germinate on the nitrogen-poor plant cuticle, they must reprogram their metabolism to access nitrogen. apsnet.org The pathway leading through this compound allows the fungus to liberate ammonium (B1175870) from purine bases, which is critical for the early stages of infection and pathogenic development. apsnet.org
Pseudomonas syringae : This plant pathogenic bacterium possesses the gene (allA) for this compound lyase, which breaks down this compound into urea and glyoxylate. cusabio.comstring-db.org This pathway is part of the allantoin utilization system, enabling the bacterium to use purine derivatives as a nitrogen source, which is important for its survival and proliferation within the host. cusabio.comstring-db.org
These findings highlight that the metabolic pathway involving this compound is not only a core housekeeping process but also a virulence factor for several pathogens, making it a potential target for developing new antimicrobial strategies. nih.govnih.gov
Advanced Research Methodologies in S Ureidoglycolate Studies
Enzymatic Assays for Activity and Product Quantification
Quantifying the activity of enzymes that synthesize or degrade (S)-ureidoglycolate is fundamental to understanding its metabolism. Researchers employ various assay protocols, often tailored to the specific enzyme and the products being measured.
A common approach involves coupled enzyme assays . For instance, the activity of (S)-ureidoglycine aminohydrolase (UGlyAH), which produces this compound, can be measured by coupling its reaction with an NAD-dependent this compound dehydrogenase (AllD). nih.gov In this system, the production of this compound by UGlyAH is immediately followed by its oxidation by AllD, leading to the formation of NADH. The rate of reaction is determined by monitoring the increase in absorbance at 340 nm as NADH is produced. nih.gov Similarly, the release of ammonia (B1221849) during the formation of this compound can be monitored in a coupled assay using NADPH-dependent glutamate (B1630785) dehydrogenase, where the decrease in absorbance at 340 nm indicates NADPH oxidation. nih.gov
Spectrophotometric methods are also used directly to quantify reaction products. The colorimetric assay developed by Vogels and Van der Drift is frequently used to measure glyoxylate (B1226380), a degradation product of this compound. oup.com This method often requires the presence of phenylhydrazine, which reacts with the generated glyoxylate to form a measurable product. oup.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) provides a direct and sensitive method for separating and quantifying metabolites. HPLC can be used to measure glyoxylate concentrations, offering an alternative to spectrophotometric methods and allowing for the direct analysis of reaction products without the need for coupling enzymes or reacting agents like phenylhydrazine. oup.comresearchgate.net
Table 1: Comparison of Enzymatic Assay Methodologies for this compound and Related Metabolites
| Methodology | Principle | Typical Application | Detection | Reference(s) |
|---|---|---|---|---|
| Coupled Enzyme Assay | The product of the primary reaction is the substrate for a secondary, easily measurable reaction. | Measuring (S)-ureidoglycine aminohydrolase (UGlyAH) activity by coupling to this compound dehydrogenase (AllD). | Spectrophotometry (increase in NADH absorbance at 340 nm). | nih.gov |
| Colorimetric Assay | A chemical reaction produces a colored compound whose concentration is proportional to the analyte. | Quantification of glyoxylate produced from this compound degradation. | Spectrophotometry (color change). | oup.com |
| HPLC | Separation of compounds based on their interaction with a stationary phase, followed by detection. | Direct quantification of glyoxylate and this compound in reaction mixtures. | UV detection (e.g., at 324 nm for glyoxylate phenylhydrazone). | oup.comresearchgate.net |
Genetic Manipulation and Mutant Analysis
Genetic engineering and the analysis of mutants are powerful tools for investigating the in vivo function of genes involved in this compound metabolism. By knocking out, knocking down (e.g., via RNA interference), or overexpressing specific genes, researchers can observe the resulting physiological and biochemical changes.
In Arabidopsis thaliana, the analysis of T-DNA insertion mutants has been crucial. For example, mutants lacking functional allantoinase (aln) or allantoate (B10759256) amidohydrolase (aah) show growth defects when allantoin (B1664786) is the sole nitrogen source. nih.govresearchgate.net The aln mutant accumulates allantoin, while downstream metabolites like allantoate and this compound are nearly absent. nih.gov The aah mutant accumulates allantoate. nih.govresearchgate.net A mutant for this compound amidohydrolase (uah) shows less severe growth defects, which is explained by the fact that its substrate, this compound, is unstable and can spontaneously decay to glyoxylate and urea (B33335). nih.gov These studies demonstrate the essential roles of these enzymes in the ureide degradation pathway in vivo. nih.gov
In Escherichia coli, site-directed mutagenesis has been used to probe the function of specific amino acid residues in this compound dehydrogenase (AllD). nih.govplos.org Creating mutants such as R48A and H116A, which resulted in completely inactive enzymes, confirmed that these residues are essential for substrate binding and/or catalysis. plos.orgresearchgate.net Other mutations, like those at the Asp141 position, led to significant increases in the Michaelis constant (Km), suggesting this residue is involved in substrate binding rather than acting as the primary catalytic base. nih.govplos.org
Table 2: Summary of Genetic Manipulation Studies on Ureide Pathway Genes
| Organism | Gene Manipulated | Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | aln, aah, uah | T-DNA insertion mutants | Demonstrated the essential role of these enzymes in the sequential degradation of allantoin in vivo. | nih.gov |
| Arabidopsis thaliana | aln | Mutant analysis | aln mutants with high allantoin levels showed increased tolerance to salt stress. | researchgate.net |
| Escherichia coli | allD | Site-directed mutagenesis | Identified key active site residues (Arg48, His116, Asp141) crucial for substrate binding and catalysis. | nih.govplos.orgresearchgate.net |
| Glycine max (Soybean) | UPS1 | Overexpression | Enhanced nodule-to-shoot ureide transport and increased sink nitrogen supply, improving drought response. | oup.com |
Computational Modeling and Bioinformatic Approaches
Computational and bioinformatic methods are indispensable for predicting gene function, understanding enzyme structure, and analyzing metabolic networks related to this compound.
Bioinformatic analyses , such as gene proximity and logical genome analysis, have successfully identified candidate genes for specific metabolic steps. For example, the ylbA gene was identified as a candidate for (S)-ureidoglycine metabolism, a prediction later confirmed experimentally. acs.orgunipr.it Comparative genomics, which analyzes the conservation of genes across different species, has been used to predict that the amidohydrolase route of ureide degradation is universal in plants. nih.govrhea-db.org Bioinformatic tools are also used to analyze multiple sequence alignments to identify conserved residues that may be critical for enzyme function, as was done for AllD-like enzymes. plos.org
Computational modeling of protein structures provides atomic-level insights into enzyme-substrate interactions. The crystal structure of E. coli this compound dehydrogenase (AllD) has been solved in its apo form, in a binary complex with NADH, and in a ternary complex with NADH and glyoxylate. nih.govplos.org These structures revealed a novel NADH-binding fold and the specific interactions at the active site. nih.gov Based on these structures and subsequent kinetic analyses of mutants, researchers modeled the binding mode of the actual substrate, this compound, proposing that His116 acts as the general catalytic base. nih.govresearchgate.net Similarly, the crystal structure of this compound amidohydrolase (UAH) in complex with its substrate provided insights into its specificity compared to the homologous enzyme allantoate amidohydrolase. rcsb.org
Metabolic network analysis can also identify "reporter metabolites," around which significant transcriptional changes occur in response to genetic or environmental perturbations. In one study using Saccharomyces cerevisiae, this compound was identified as a reporter metabolite in certain mutant strains, pointing to its role in the broader metabolic response. upatras.gr
In Vitro and In Vivo Biochemical Characterization
Biochemical characterization, both in controlled in vitro systems and within living organisms (in vivo), provides the ultimate validation for hypotheses generated through other methodologies.
In vitro characterization typically involves using purified enzymes to determine their kinetic properties and reaction mechanisms. For this compound dehydrogenase (AllD) from E. coli, kinetic analyses were performed on wild-type and mutant enzymes to determine parameters like Km and kcat. nih.govresearchgate.net These experiments confirmed that the enzyme selectively uses NAD+ over NADP+ and allowed for the characterization of the functional roles of active site residues. nih.govplos.org Studies on ureidoglycolate lyase demonstrated that the enzyme exhibits Michaelis-Menten kinetics and specifically converts the (S)-enantiomer of ureidoglycolate. pnas.org The in vitro generation of the unstable this compound substrate is often achieved by using preceding enzymes in the pathway, such as allantoinase and allantoate amidohydrolase. nih.govnih.gov
In vivo biochemical characterization focuses on measuring the levels of metabolites and the activities of enzymes within cells, tissues, or whole organisms under various conditions. In Arabidopsis, metabolite analysis of mutants confirmed the steps of the ureide pathway by showing the accumulation of specific substrates (e.g., allantoin in aln mutants, allantoate in aah mutants). nih.gov In legumes, in vivo experiments have shown that the degradation of allantoate and this compound requires the presence of phenylhydrazine, suggesting a unique reaction mechanism in these plants. researchgate.net Studies on soybean plants subjected to drought stress revealed that overexpression of the UPS1 transporter gene led to altered ureide concentrations in different organs, indicating enhanced transport from nodules to shoots and improved nitrogen supply to sink tissues. oup.com
Table 3: In Vivo Metabolite Concentrations in Arabidopsis thaliana Mutants
| Genotype | Allantoin (µmol g-1 FW) | Allantoate (µmol g-1 FW) | Ureidoglycolate (µmol g-1 FW) | Reference(s) |
|---|---|---|---|---|
| Wild Type | ~0.05 | ~0.02 | ~0.01 | nih.gov |
| aln mutant | 0.52 ± 0.04 | Not Detected | Not Detected | nih.gov |
| aah mutant | ~0.05 | ~2.5 | Not Detected | nih.gov |
| uah mutant | ~0.05 | ~0.02 | ~0.5 | nih.gov |
Q & A
Q. What experimental methods are recommended for quantifying (S)-ureidoglycolate in enzymatic reactions?
this compound can be quantified using UV-visible spectrophotometry coupled with enzyme-coupled assays. For example, lactate dehydrogenase (LDH) is used to monitor NADH oxidation at 340 nm (ε = 6220 M⁻¹cm⁻¹) in a continuous assay system. Kinetic parameters are derived by fitting data to the Michaelis-Menten equation, accounting for enantiomeric purity (e.g., using 50% (S)-enantiomer in racemic mixtures) . HPLC is also employed for substrate quantification, particularly when validating stoichiometric consumption in reactions (e.g., phenylhydrazine adduct formation) .
Q. How does this compound function as a metabolic branch point in nitrogen utilization?
this compound is a key intermediate in purine catabolism, directing nitrogen flux toward either urea or ammonia production. Its degradation involves enzymes like this compound dehydrogenase (EC 1.1.1.154), which oxidizes it to oxalureate using NAD(P)+, and ureidoglycolate lyase (EC 4.3.2.3), which releases glyoxylate and urea. The enzyme choice (dehydrogenase vs. lyase) determines nitrogen output, impacting nitrogen recycling in plants and pathogens .
Q. What are the differences in this compound metabolism between plant and microbial systems?
In legumes, this compound degradation produces urea, which is hydrolyzed to ammonia for nitrogen transport. In contrast, microbial systems (e.g., Bacillus subtilis) often favor ammonia release via hydrolases. These differences reflect evolutionary adaptations to nitrogen availability and virulence strategies in pathogens .
Advanced Research Questions
Q. How can structural biology resolve contradictions in enzyme annotations for this compound metabolism?
Misannotation of EC 3.5.3.19 (ureidoglycolate hydrolase) vs. EC 4.3.2.3 (ureidoglycolate lyase) persists in databases. X-ray crystallography (e.g., at 1.8 Å resolution) can identify active-site residues and substrate-binding motifs. For example, soaking crystals in oxalurate revealed glyoxylate in the active site, supporting lyase activity over hydrolase function. Biochemical assays (e.g., ammonia/urea quantification) should complement structural data to resolve discrepancies .
Q. What experimental designs are optimal for tracking this compound dynamics in in vivo metabolomic studies?
Targeted metabolomics using LC-MS/MS with stable isotope-labeled tracers (e.g., ¹³C-allantoin) can trace this compound flux in complex systems. In Mycobacterium avium-infected cattle, this compound showed discriminatory power (AUC >0.90) in early infection stages but required validation against kinetic parameters (e.g., Vmax, Km) from in vitro assays to avoid false positives .
Q. How do metal ions influence enantiomer-specific activity of this compound lyases?
Metal dependency assays (e.g., Mn²⁺, Mg²⁺, Zn²⁺) coupled with EDTA chelation can identify cofactors critical for (S)-enantiomer selectivity. For example, pre-incubating DrMSL lyase with EDTA abolished activity, which was restored only by Mn²⁺, indicating its role in stabilizing the this compound binding conformation .
Q. What strategies mitigate racemization artifacts in this compound experimental preparations?
Racemization during synthesis or storage can skew kinetic data. Use freshly prepared this compound resuspended in ice-cold phosphate buffer and validate enantiopurity via chiral chromatography. Enzymatic assays should include controls with racemic mixtures to quantify non-specific activity .
Methodological Challenges and Data Interpretation
Q. How to address inconsistencies in ureidoglycolate enzyme kinetics across studies?
Variations in assay conditions (e.g., temperature, NAD+ concentration) significantly impact reported Km values. Standardize protocols using 30°C reaction temperatures, 2 mL reaction volumes with 0.25 mM NADH, and validate via inter-laboratory reproducibility tests. Discrepancies in metal ion effects (e.g., Zn²⁺ inhibition) should be clarified using pre-equilibrated enzyme-metal complexes .
Q. What statistical approaches validate this compound as a biomarker in metabolomic datasets?
Receiver Operating Characteristic (ROC) curves (AUC analysis) and Random Forest (RF) classification can assess discriminatory power. However, metabolites like this compound may show temporal variability (e.g., AUC dropping from >0.90 to <0.60 post-challenge), necessitating longitudinal sampling and multi-omics integration .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
